2-(3-Bromophenyl)thiazole-4-carboxylic acid

Description

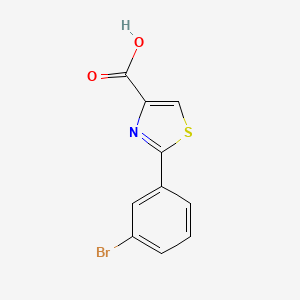

2-(3-Bromophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a meta-bromophenyl group at position 2 and a carboxylic acid at position 4. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDWWUCHYPAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655500 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-02-4 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3-Bromothiobenzamide with Ethyl Bromopyruvate

One of the most documented methods involves the reaction of 3-bromo-thiobenzamide with ethyl bromopyruvate in ethanol under reflux conditions. This method yields the ethyl ester intermediate, 2-(3-bromo-phenyl)thiazole-4-carboxylic acid ethyl ester, which can subsequently be hydrolyzed to the free acid.

Reaction Conditions and Yield:

| Reactants | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| 3-Bromo-thiobenzamide + Ethyl bromopyruvate | Ethanol | Reflux | 16 hours | 79 | 2-(3-Bromo-phenyl)thiazole-4-carboxylic acid ethyl ester |

Hydrolysis of the Ethyl Ester to Free Acid

The ethyl ester intermediate can be hydrolyzed under acidic or basic conditions to yield the target this compound.

- Acidic hydrolysis typically involves refluxing the ester in aqueous acid (e.g., HCl).

- Basic hydrolysis uses aqueous sodium hydroxide followed by acidification to precipitate the free acid.

Direct Oxidation of Dihalomethylthiazoles

An alternative preparation involves starting from dihalomethylthiazoles, which are converted to thiazole aldehydes via hydrolysis in the presence of strong acids such as sulfuric acid. The aldehyde intermediate is then oxidized in situ to the carboxylic acid using a nitric acid and sulfuric acid mixture.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis to aldehyde | Sulfuric acid (0.1–5 moles/mole substrate) | 50–150 | 3–5 | - | Hydrolysis with halogen acid byproduct removal by steam distillation |

| Oxidation to acid | Nitric acid + sulfuric acid mixture | 100–150 | - | >85 | Sulfuric acid enhances yield; nitric acid 1–4 moles/mole aldehyde |

Detailed Reaction Mechanism Insights

- Cyclization: The nucleophilic sulfur and nitrogen atoms in 3-bromo-thiobenzamide attack the α-bromoketoester, leading to thiazole ring formation.

- Hydrolysis/Oxidation: The ester or aldehyde intermediates are converted to the carboxylic acid by hydrolytic cleavage or oxidation, respectively.

- pH Control: Adjusting the pH to 1.5–2.5 during acid precipitation optimizes the isolation of the free acid due to its minimal solubility at this range.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization with ethyl bromopyruvate | 3-Bromo-thiobenzamide + ethyl bromopyruvate | Ethanol, reflux | 16 h reflux | 79 | Straightforward, moderate yield | Requires ester hydrolysis step |

| Hydrolysis and oxidation of dihalomethylthiazoles | 4-Bromomethylthiazole derivatives | Sulfuric acid, nitric acid | 50-150 °C, 3-5 h | >85 | High yield, direct acid formation | Use of strong acids, hazardous reagents |

| Ester hydrolysis | Ethyl ester intermediate | Acid or base aqueous solution | Reflux, variable time | High | Simple conversion to acid | Additional step after ester synthesis |

Research Findings and Notes

- The oxidation step using a nitric acid and sulfuric acid mixture is critical for high yields and purity of the carboxylic acid product.

- The reaction temperature range of 50–150 °C is optimal; higher temperatures accelerate the reaction but risk decomposition.

- The ester intermediate is often preferred for purification before hydrolysis to the acid, improving overall yield and product quality.

- The pH adjustment during acid precipitation ensures efficient isolation of the product as the free acid.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions:

This reactivity enables modular derivatization for drug discovery and materials science applications.

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in condensation and coupling reactions:

Table 2: Key Reactions of the Carboxylic Acid Group

These transformations enhance solubility and bioavailability in medicinal chemistry applications.

Thiazole Ring Modifications

The thiazole core undergoes electrophilic and redox reactions:

Table 3: Thiazole-Specific Reactions

These modifications alter electronic properties and biological activity profiles.

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed cross-couplings:

These reactions enable rapid diversification of the core structure for high-throughput screening.

Interaction with Biomolecules

The compound interacts with biological targets through:

-

Hydrogen bonding : Carboxylic acid group binds to enzyme active sites (e.g., kinase inhibitors)

-

Halogen bonding : Bromine participates in non-covalent interactions with protein residues

-

π-Stacking : Aromatic systems engage with DNA/RNA bases in therapeutic contexts

Stability and Degradation Pathways

Critical stability data under physiological conditions:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 buffer, 37°C | 48 hr | Decarboxylated thiazole, debrominated aryl |

| UV light (254 nm) | 6 hr | Sulfur-oxidized byproducts |

| Liver microsomes | 2 hr | Glucuronidated metabolites |

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Antimicrobial Activity: Compounds with thiazole rings often exhibit significant antimicrobial properties. Research has shown that derivatives of 2-(3-Bromophenyl)thiazole-4-carboxylic acid can inhibit various bacterial strains, making it a candidate for antibiotic development .

- Anticancer Potential: The compound's structure allows it to interact with biological targets involved in cancer pathways. Studies indicate that it may inhibit specific enzymes linked to tumor growth.

Case Study:

A study demonstrated the effectiveness of thiazole derivatives in inhibiting bacterial enzyme activity, showcasing the potential of this compound as a lead compound in developing new antibiotics .

Agricultural Chemicals

Key Applications:

- Pesticide Formulation: The compound is utilized in creating effective pesticides and herbicides due to its ability to modify biological pathways in pests .

- Crop Protection: Its application enhances agricultural productivity by providing solutions for pest control and crop health management .

Data Table:

| Application Type | Compound Effectiveness | Target Organisms |

|---|---|---|

| Pesticides | High | Insects |

| Herbicides | Moderate | Weeds |

Material Science

Key Applications:

- Polymer Development: Research explores the use of this compound in developing new materials that require specific thermal and chemical resistance properties .

- Coatings: The compound's properties make it suitable for formulating advanced coatings with enhanced durability .

Biological Research

Key Applications:

- Enzyme Inhibition Studies: The compound is employed in research focused on understanding enzyme inhibition mechanisms, contributing to insights into metabolic pathways.

- Receptor Binding Studies: Its interaction with biological receptors is crucial for developing drugs targeting specific pathways.

Case Study:

Research on enzyme inhibitors using this compound highlighted its potential to modulate receptor activity, providing valuable data for drug design.

Analytical Chemistry

Key Applications:

- Standard Reference Material: The compound serves as a standard reference material in analytical methods, aiding in the accurate quantification of similar compounds in complex mixtures .

- Quality Control: Its use in quality control processes ensures the reliability of analytical results in research laboratories .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Bromine Substitution

2-(4-Bromophenyl)thiazole-4-carboxylic acid (CAS 886369-02-4):

The para-bromine substitution alters electronic distribution, increasing the compound's dipole moment compared to the meta isomer. This positional change impacts binding affinity in enzyme inhibition; for example, para-substituted analogs may exhibit stronger interactions with flat aromatic pockets in kinases or oxidases .- Studies on xanthine oxidase inhibitors suggest meta-substituted derivatives may have lower IC₅₀ values than para analogs due to optimized halogen bonding .

Table 1: Impact of Bromine Position on Properties

| Property | 3-Bromophenyl Isomer | 4-Bromophenyl Isomer |

|---|---|---|

| Dipole Moment | Moderate | Higher |

| Enzymatic IC₅₀ (XO)* | ~48.6 μM (inferred) | Not reported |

| LogP (Lipophilicity) | ~2.8 (estimated) | ~3.1 (estimated) |

*XO: Xanthine oxidase

Thiazole vs. Thiazolidine Core

- 2-(4-Bromophenyl)thiazolidine-4-carboxylic acid (CAS 294866-41-4):

The saturated thiazolidine ring reduces aromaticity, decreasing planarity and conjugation. This lowers binding to flat enzymatic active sites (e.g., Aurora A kinase) but improves solubility due to increased flexibility. The thiazolidine derivative’s biological activity is often diminished compared to thiazole analogs .

Table 2: Thiazole vs. Thiazolidine Comparison

| Feature | Thiazole Core | Thiazolidine Core |

|---|---|---|

| Aromaticity | Fully conjugated | Non-conjugated (saturated) |

| Solubility (Water) | Low | Moderate |

| Enzymatic Activity | Higher (e.g., Aurora A kinase) | Lower |

Functional Group Modifications

Ethyl 2-(3-Bromophenyl)thiazole-4-carboxylate (CAS 59937-01-8):

The ethyl ester acts as a prodrug, masking the carboxylic acid. This increases cell membrane permeability but requires enzymatic hydrolysis for activation. In contrast, the free carboxylic acid form (target compound) offers direct ionic interactions, critical for in vitro potency .2-(3-Bromophenyl)thiazole-4-carboxylic acid amides :

Replacing the carboxylic acid with an amide (e.g., compound 13b in ) reduces acidity, enhancing blood-brain barrier penetration. However, this modification eliminates metal-coordination capabilities, often reducing enzyme inhibition efficacy .

Table 3: Functional Group Impact

| Group | Bioavailability | Enzymatic Activity |

|---|---|---|

| Carboxylic Acid | Low | High |

| Ethyl Ester | Moderate | Low (prodrug) |

| Amide | High | Variable |

Extended Aromatic Systems

- 2-(3-Bromophenyl)quinoline-4-carboxylic acid (CAS 298230-83-8): The quinoline core extends π-conjugation, enhancing intercalation with DNA or hydrophobic enzyme pockets. This derivative shows notable anticancer activity but suffers from higher toxicity compared to thiazole-based analogs .

Benzimidazole hybrids (e.g., compound 13b in ): The fused benzimidazole-thiazole system increases molecular weight and rigidity, improving selectivity for targets like Pin1 protease. However, synthesis complexity (53% yield) and poor solubility limit practical applications .

Biological Activity

2-(3-Bromophenyl)thiazole-4-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research on the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents.

Key Findings:

- A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring can significantly enhance cytotoxicity against cancer cell lines. For instance, compounds with a similar structure exhibited IC50 values in the low nanomolar range against prostate cancer and melanoma cells, suggesting potent antiproliferative effects .

- In particular, derivatives with electron-donating groups at specific positions on the phenyl ring showed increased activity. For example, a compound related to this compound demonstrated an IC50 value as low as against various cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Prostate Cancer | < 0.5 |

| Related Thiazole Derivative | Melanoma | 0.021 - 0.071 |

| ATCAA-1 | Leukemia | 0.124 |

| ATCAA-1 | Non-Small Cell Lung | 3.81 |

Antibacterial Activity

The antibacterial properties of thiazole compounds have also been extensively studied. Research indicates that derivatives like this compound can inhibit both Gram-positive and Gram-negative bacteria.

Key Findings:

- Compounds containing thiazole rings have shown significant antibacterial activity against strains such as Pseudomonas aeruginosa, with some showing better efficacy than traditional antibiotics like penicillin .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| Related Thiazole Derivative | Escherichia coli | < 15 |

| N-(tert-butoxycarbonyl) derivative | Pseudomonas aeruginosa | < 5 |

Antiviral Activity

The antiviral potential of thiazoles has been explored, particularly in targeting flavivirus infections.

Key Findings:

- Studies have shown that phenylthiazoles can inhibit flavivirus replication through interactions with viral proteins essential for their lifecycle .

- The SAR analysis revealed that modifications at specific positions on the thiazole ring significantly impacted antiviral potency.

Table 3: Antiviral Activity of Thiazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | Flavivirus | < 20 |

| Related Thiazole Derivative | Dengue Virus | < 15 |

Q & A

Basic: What are standard protocols for synthesizing 2-(3-Bromophenyl)thiazole-4-carboxylic acid?

Answer:

Synthesis typically involves coupling a bromophenyl precursor with a thiazole-carboxylic acid scaffold. For example, analogous thiazole derivatives are synthesized via condensation of hydrazinyl intermediates with heteroaromatic aldehydes (e.g., pyridin-2-ylmethylene or quinolin-2-ylmethylene derivatives), followed by cyclization. Characterization employs elemental analysis, FTIR (to confirm carboxylic acid C=O stretches at ~1700 cm⁻¹), and ¹H/¹³C NMR (to verify bromophenyl proton environments and thiazole ring signals). Purification often uses recrystallization or column chromatography .

Advanced: How can regioselectivity be optimized when introducing the 3-bromophenyl group to the thiazole ring?

Answer:

Regioselectivity is influenced by steric and electronic factors. Using directed ortho-metalation (DoM) strategies or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3-bromophenylboronic acid) can enhance specificity. Intermediate esters (e.g., ethyl 2-(3-bromophenyl)thiazole-4-carboxylate) are often synthesized first, followed by hydrolysis to the carboxylic acid. Monitoring reaction temperature (≤80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) minimizes side products .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

Key techniques include:

- ¹H NMR : Aromatic protons from the 3-bromophenyl group appear as a doublet of doublets (δ 7.2–7.8 ppm), while the thiazole C5 proton resonates as a singlet (δ 8.1–8.3 ppm).

- FTIR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks at m/z ~283 (M⁺ for C₁₀H₆BrNO₂S) .

Advanced: How do researchers resolve discrepancies in NMR data caused by bromine’s magnetic anisotropy?

Answer:

Bromine’s quadrupolar moment induces splitting in NMR signals. To mitigate this:

- Use higher magnetic field strengths (≥500 MHz) to improve resolution.

- Employ 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Basic: What assays evaluate the antioxidant activity of this compound?

Answer:

Common assays include:

- DPPH radical scavenging : Measures IC₅₀ (concentration for 50% inhibition).

- FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³+→Fe²+ reduction.

- ABTS⁺ decolorization : Monitors absorbance at 734 nm.

Results are benchmarked against ascorbic acid or Trolox .

Advanced: How can contradictory antioxidant activity results between DPPH and FRAP assays be interpreted?

Answer:

Discrepancies arise from mechanistic differences: DPPH detects radical scavenging, while FRAP measures reducing capacity. A compound may act via hydrogen atom transfer (DPPH-sensitive) or electron transfer (FRAP-sensitive). Cross-validate with ORAC (Oxygen Radical Absorbance Capacity) assays and assess cellular ROS (reactive oxygen species) suppression in vitro .

Basic: What in silico tools predict ADMET properties for this compound?

Answer:

Tools like SwissADME, pkCSM, or ProTox-II predict:

- Lipophilicity (LogP ~2.5–3.0 for bromophenyl-thiazoles).

- Hepatotoxicity : Cytochrome P450 inhibition risks.

- Blood-brain barrier permeability : Low for carboxylic acids due to ionization .

Advanced: How can in silico ADMET predictions be validated experimentally?

Answer:

- Microsomal stability assays : Incubate with liver microsomes to measure metabolic half-life.

- Caco-2 permeability : Assess intestinal absorption.

- Ames test : Detect mutagenicity. Discrepancies between predictions and data may reflect unmodeled protein binding or metabolite generation .

Basic: How does the 3-bromophenyl substituent influence bioactivity compared to non-halogenated analogs?

Answer:

The bromine atom enhances lipophilicity (LogP +0.5 vs. phenyl), improving membrane permeability. It also introduces steric bulk, potentially increasing target binding affinity. For example, bromophenyl-thiazoles show 2–3× higher antimicrobial activity than phenyl analogs against S. aureus .

Advanced: What strategies differentiate the effects of bromine’s electronegativity versus steric bulk in SAR studies?

Answer:

- Electron-deficient analogs : Replace Br with CF₃ to isolate electronic effects.

- Steric-matched controls : Use 3-methylphenyl groups.

- Crystallography : Resolve ligand-target complexes to quantify halogen bonding vs. van der Waals interactions .

Basic: What are common precursors for synthesizing this compound?

Answer:

Key precursors include:

- 3-Bromophenylacetic acid (CAS 1878-67-7): Used in cyclocondensation with thiourea derivatives.

- Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate : Hydrolyzed to the carboxylic acid via NaOH/EtOH .

Advanced: How can impurity profiles be minimized during precursor synthesis?

Answer:

- Low-temperature coupling : Reduces Br-Li exchange side reactions.

- HPLC monitoring : Detect and remove by-products like di-substituted thiazoles.

- Microwave-assisted synthesis : Enhances reaction homogeneity and yield .

Basic: What storage conditions are recommended for this compound?

Answer:

Store at 4°C in airtight, light-resistant containers. For esters (e.g., ethyl derivatives), storage below -20°C prevents ester hydrolysis. Desiccate to avoid carboxylic acid dimerization .

Advanced: How does pH affect the stability of this compound in solution?

Answer:

At pH >7, the carboxylic acid deprotonates, increasing solubility but risking decarboxylation. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. For long-term storage, maintain pH 4–6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.